3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide
Description
3,4-Dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-dimethoxy groups and an imidazo[1,2-a]pyridine moiety linked via a methylene group. This compound belongs to a class of imidazopyridine derivatives, which are recognized for their diverse pharmacological activities, including anxiolytic, antimicrobial, and kinase inhibitory properties .
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-5-4-8-21-11-14(20-17(12)21)10-19-18(22)13-6-7-15(23-2)16(9-13)24-3/h4-9,11H,10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNHFJOXSLMCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridine analogues, which include this compound, have been recognized for their wide range of applications in medicinal chemistry.
Mode of Action
It’s known that imidazo[1,2-a]pyridine analogues interact with their targets to exhibit significant activity against various conditions.
Activité Biologique
3,4-Dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide is a synthetic compound that exhibits significant biological activity, particularly as a modulator of the TRPM8 receptor. This receptor is involved in various physiological processes, including pain sensation and thermoregulation. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by:
- Molecular Formula : CHNO
- Molecular Weight : 394.45 g/mol
- Functional Groups : Dimethoxy groups, imidazo[1,2-a]pyridine moiety, and a benzamide backbone.
Biological Activity Overview
The primary biological activity of 3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide is its modulation of the TRPM8 receptor. This receptor plays a crucial role in mediating sensations of cold and pain. The modulation of TRPM8 can have therapeutic implications for conditions such as:
- Chronic Pain : By influencing pain pathways.
- Neuropathic Pain : Potentially alleviating symptoms associated with nerve damage.
- Inflammatory Disorders : Offering new avenues for treatment strategies.
Research indicates that 3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide interacts with the TRPM8 receptor through specific binding sites. This interaction can lead to:
- Activation or Inhibition : Depending on the concentration and presence of other modulators.
- Altered Sensory Perception : Modifying how cold or pain stimuli are perceived by the nervous system.
Case Studies and Research Findings
Several studies have explored the biological effects and pharmacological potential of this compound:
-
TRPM8 Modulation Studies :
- A study demonstrated that derivatives of this compound could significantly modulate TRPM8 activity, leading to enhanced cold sensation in animal models .
- Binding affinity assays revealed that this compound has a high affinity for TRPM8 compared to other similar compounds .
- Antitumor Activity :
- Pharmacological Profiles :
Data Table: Biological Activity Summary
Applications De Recherche Scientifique
Cancer Therapy
One of the primary applications of 3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide is in cancer treatment. Research indicates that compounds with similar structures have shown promise as selective inhibitors for various kinases involved in cancer progression.
- DDR1 Inhibition : The compound has been studied as a potential inhibitor of Discoidin Domain Receptor 1 (DDR1), which is implicated in tumorigenesis and metastasis. Selective inhibition of DDR1 could lead to reduced tumor growth and invasion in non-small cell lung cancer (NSCLC) models .
Targeting Kinase Pathways
The compound's structure suggests it may interact with multiple kinase pathways, making it a candidate for further optimization in drug design:
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| 8v | DDR1 | 23.8 | High |
| DDR2 | 1740 | Low | |
| Bcr-Abl | >10,000 | Negligible | |
| c-Kit | >10,000 | Negligible |
This table illustrates the selectivity profile of related compounds, emphasizing the potential for developing targeted therapies that minimize off-target effects.
Case Study 1: Non-Small Cell Lung Cancer
In a study investigating the effects of imidazo[1,2-a]pyridine derivatives on NSCLC cell lines, compound 8v demonstrated significant inhibition of cell migration and invasion. The results indicated that at concentrations of 1.25 µM to 5 µM, there was a dose-dependent reduction in wound closure and invasive capabilities of H1299 cells .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the imidazo[1,2-a]pyridine moiety could enhance potency against DDR1 while improving selectivity against other kinases like Bcr-Abl and c-Kit. The presence of specific functional groups was critical for maintaining activity and selectivity .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
- Structure : Substitutes the 3,4-dimethoxy groups on the benzamide with a chloro group at the 3-position.
- Methoxy groups in the target compound may improve hydrogen-bonding capacity and metabolic stability .
3,4,5-Trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Structure : Features a trimethoxy-substituted benzamide and a phenyl linker instead of a methylene group.
- Key Differences: The additional methoxy group at the 5-position increases hydrophobicity and steric bulk, which may enhance target binding but reduce aqueous solubility .
8-Amino-2-(3,4-dimethoxyphenyl)-N-substituted Imidazo[1,2-a]pyridine Derivatives
- Examples: Compounds 38–40 from feature 8-amino substitutions on the imidazopyridine core.
- Key Differences: The 8-amino group enables additional hydrogen-bonding interactions, which could enhance target affinity but may also increase susceptibility to oxidative metabolism . The absence of an amino group in the target compound suggests improved metabolic stability at the expense of reduced polar interactions .
Pharmacological and ADME Considerations
Pharmacokinetics :
- Methoxy Groups : The 3,4-dimethoxy substituents in the target compound may enhance membrane permeability compared to chloro analogs (e.g., ) but reduce it relative to trimethoxy derivatives due to lower hydrophobicity .
- Linker Flexibility : The methylene linker in the target compound may improve bioavailability compared to rigid phenyl-linked analogs (e.g., ) by allowing adaptive binding .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-dimethoxy-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide, and what reagents are critical for its preparation?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalized imidazo[1,2-a]pyridine intermediates. Key steps include:
- Condensation : Coupling 8-methylimidazo[1,2-a]pyridine-2-carbaldehyde with 3,4-dimethoxybenzamide via reductive amination using sodium borohydride (NaBH₄) or catalytic hydrogenation .
- Functionalization : Bromination or fluorination of the imidazo[1,2-a]pyridine core using phenyl trimethyl ammonium tribromide (PTAB) or Selectfluor® .
- Purification : Chromatography (e.g., silica gel or HPLC) and characterization via ¹H/¹³C-NMR, FT-IR, and LC-MS to confirm purity and structure .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodology :
- ¹H/¹³C-NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations (~1500 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion at m/z ~380) and fragmentation patterns .
Q. What general biological activities are associated with imidazo[1,2-a]pyridine-benzamide hybrids?
- Findings : These compounds exhibit:
- Anticancer activity : Inhibition of kinases (e.g., Btk) and cancer cell lines (e.g., PANC-1, PC-3) via SMO/Gli pathway modulation .
- Antimicrobial properties : Disruption of bacterial enzymes (e.g., dihydrofolate reductase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
- Methodology :
- Comparative SAR Analysis : Evaluate substituent effects (e.g., trifluoromethyl vs. methoxy) using data from analogs like 3,4-difluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide (potency varies 10-fold with halogen substitution) .
- Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to identify off-target interactions .
- Meta-Analysis : Cross-reference published IC₅₀ values (e.g., MS-0022 inhibits SMO at 5 nM but requires 1 mM for SUFU-downstream effects) .
Q. What experimental designs optimize yield in the final coupling step of the synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane; DMF increases amide coupling efficiency by 20% .
- Catalyst Selection : Compare EDCI/HOBt vs. DCC/DMAP; EDCI reduces racemization in benzamide formation .
- Temperature Control : Maintain 0–5°C during imine formation to minimize side reactions .
Q. What mechanistic insights explain the compound’s transient inhibition of tumor growth in xenograft models?
- Methodology :
- Pathway Analysis : Use RNA-seq to track Hedgehog (Hh) pathway genes (e.g., Gli1, Ptch1) in SUIT-2 xenografts post-treatment .
- Stromal Interaction Studies : Co-culture cancer cells with fibroblasts to assess stromal-mediated resistance .
- Pharmacokinetic Modeling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS to correlate exposure with efficacy .
Key Recommendations for Researchers
- Screening : Prioritize Hh pathway assays (e.g., Shh-Light II) for oncology applications .
- Synthetic Challenges : Monitor racemization in benzamide formation using chiral HPLC .
- Data Reproducibility : Validate biological activity across ≥3 cell lines to account for heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
